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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814 Get Quote

Introduction

1,4-Diphenyl-1-butanone, also known as 4-phenylbutyrophenone, is a ketone derivative with a

structure that features in various chemical syntheses. Its synthesis is a common objective in

organic chemistry, providing a practical example of key transformations. The most established

and reliable route to this compound involves a two-step process: a base-catalyzed aldol

condensation (Claisen-Schmidt reaction) to form an α,β-unsaturated ketone, followed by a

selective catalytic hydrogenation of the carbon-carbon double bond. This application note

provides a detailed, step-by-step protocol for the synthesis of 1,4-diphenyl-1-butanone,

suitable for researchers in organic synthesis and drug development.

Overall Reaction Scheme:

Step 1: Claisen-Schmidt Condensation C₆H₅CHO (Benzaldehyde) + C₆H₅COCH₃

(Acetophenone) → C₁₅H₁₂O (Benzalacetophenone/Chalcone) + H₂O

Step 2: Catalytic Hydrogenation C₁₅H₁₂O (Benzalacetophenone) + H₂ → C₁₆H₁₆O (1,4-
Diphenyl-1-butanone)

Experimental Protocols
This synthesis is performed in two main parts: the preparation of the intermediate,

benzalacetophenone (chalcone), and its subsequent reduction to the final product, 1,4-
diphenyl-1-butanone.
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Part 1: Synthesis of Benzalacetophenone (Chalcone) via
Claisen-Schmidt Condensation
This procedure is adapted from a well-established Organic Syntheses protocol and involves the

base-catalyzed condensation of benzaldehyde and acetophenone.[1]

Materials and Equipment:

Reactants: Acetophenone, Benzaldehyde

Reagent: Sodium Hydroxide (NaOH)

Solvents: 95% Ethanol, Water

Equipment: Large flask (5-6 L), mechanical stirrer, ice bath, Büchner funnel, filter paper,

glassware.

Procedure:

Preparation of the Reaction Mixture: In a 5.5 L flask equipped with a mechanical stirrer,

prepare a solution of sodium hydroxide (218 g, 5.5 moles) in water (1960 g). Add 1000 g of

95% ethanol to this solution.

Addition of Reactants: Cool the alkaline solution in an ice bath. While stirring, add pure

acetophenone (520 g, 4.3 moles) to the mixture. Immediately after, add benzaldehyde (460

g, 4.3 moles).

Reaction: Maintain the temperature of the reaction mixture between 15°C and 30°C.

Vigorous stirring is essential to control the temperature. After approximately 30 minutes, the

mixture may be seeded with a few crystals of benzalacetophenone. Continue stirring for 2-3

hours, by which time the mixture will become a thick paste.

Crystallization: Remove the stirrer and store the reaction mixture in a refrigerator or ice box

for at least 10 hours to allow for complete crystallization.

Isolation and Washing: Cool the thick paste in a freezing mixture and filter the product using

a large Büchner funnel. Wash the collected crystals with cold water until the washings are
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neutral to litmus paper. Finally, wash the product with 200 mL of cold (0°C) 95% ethanol.

Drying and Purification: Dry the crude product in the air. The crude benzalacetophenone

(approx. 880 g, ~97% yield) is typically of sufficient purity for the next step. For higher purity,

it can be recrystallized from 95% ethanol.

Part 2: Synthesis of 1,4-Diphenyl-1-butanone via
Catalytic Hydrogenation
This protocol describes the selective hydrogenation of the carbon-carbon double bond of

benzalacetophenone using palladium on carbon (Pd/C) as a catalyst under atmospheric

pressure of hydrogen.[2][3]

Materials and Equipment:

Reactant: Benzalacetophenone (from Part 1)

Catalyst: 10% Palladium on Carbon (Pd/C)

Solvent: Ethyl Acetate or Ethanol

Reagents: Hydrogen gas (H₂), Argon or Nitrogen gas (Ar/N₂)

Equipment: Two- or three-necked round-bottom flask, magnetic stirrer, hydrogen balloon,

vacuum line, Celite® for filtration.

Procedure:

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the

presence of solvents and hydrogen. Perform all operations in a well-ventilated fume hood.

Ensure a fire extinguisher is nearby.

Reaction Setup: Place benzalacetophenone (e.g., 10.4 g, 50 mmol) and a magnetic stir bar

into a suitable two-necked flask.

Inerting the Flask: Add the 10% Pd/C catalyst (e.g., 0.1 g, ~1 mol%). Seal the flask and flush

it with an inert gas like argon or nitrogen.
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Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol (e.g., 200 mL).

Protic solvents like ethanol can accelerate the reaction rate.[2]

Hydrogenation: Carefully evacuate the flask and backfill with hydrogen gas from a balloon.

Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress

can be monitored by the consumption of hydrogen (the balloon will deflate) or by thin-layer

chromatography (TLC). The reaction is typically complete within 6-12 hours.

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all

hydrogen.

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst. Caution: Do not allow the filter cake containing Pd/C to dry, as it can be pyrophoric.

Keep it wet with solvent during and after filtration. Wash the filter cake with a small amount of

the reaction solvent.

Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced

pressure using a rotary evaporator to yield the crude 1,4-diphenyl-1-butanone.

Purification: The product can be purified by recrystallization (e.g., from ethanol or

isopropanol) or column chromatography if necessary.

Data Presentation
The following tables summarize the quantitative data for the described synthesis.

Table 1: Reactant and Product Data for Synthesis of Benzalacetophenone (Part 1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://gousei.f.u-tokyo.ac.jp/document/img/hydrogenation.pdf
https://www.benchchem.com/product/b1265814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Formula

Molar Mass (
g/mol )

Amount
(moles)

Mass/Volume

Acetophenone C₈H₈O 120.15 4.3 520 g

Benzaldehyde C₇H₆O 106.12 4.3 460 g

Sodium

Hydroxide
NaOH 40.00 5.5 218 g

Benzalacetophen

one
C₁₅H₁₂O 208.26 Theoretical: 4.3 ~880 g (crude)

Table 2: Data for Synthesis of 1,4-Diphenyl-1-butanone (Part 2)

Compound
Molecular
Formula

Molar Mass (
g/mol )

Amount
(moles)

Mass/Volume

Benzalacetophen

one
C₁₅H₁₂O 208.26 0.05 10.4 g

10% Pd/C - - - 0.1 g

Hydrogen (H₂) H₂ 2.02 >0.05 1 atm

1,4-Diphenyl-1-

butanone
C₁₆H₁₆O 224.30 Theoretical: 0.05

Expected: ~11.2

g

Table 3: Physical Properties of 1,4-Diphenyl-1-butanone

Property Value

Appearance White to pale yellow solid

Melting Point 51.5-57.5 °C[4]

Molecular Weight 224.30 g/mol [5]

CAS Number 5407-91-0[5]
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.

Part 1: Claisen-Schmidt Condensation

Part 2: Catalytic Hydrogenation

1. Prepare NaOH solution
 in EtOH/Water

2. Add Acetophenone
 & Benzaldehyde

3. Stir at 15-30°C
 for 2-3 hours

4. Crystallize in
 refrigerator (~10h)

5. Filter and Wash
 with Water & cold EtOH

6. Dry Product:
 Benzalacetophenone (Chalcone)

1. Dissolve Chalcone
 in Ethyl Acetate

Intermediate Product

2. Add 10% Pd/C catalyst
 under inert atmosphere

3. Replace atmosphere
 with H₂ (balloon)

4. Stir vigorously
 at room temp.

5. Filter through Celite®
 to remove catalyst

6. Evaporate solvent
 under reduced pressure

7. Purify Product:
 1,4-Diphenyl-1-butanone
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Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 1,4-diphenyl-1-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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